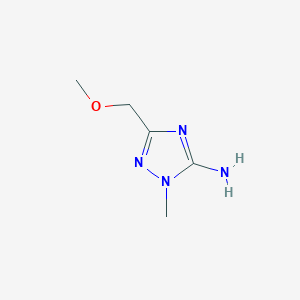![molecular formula C20H20ClN5OS2 B2718660 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189903-06-7](/img/structure/B2718660.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed based on their C, H and N analysis .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One study focused on the design, synthesis, and QSAR studies of novel analogs related to benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting their promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial efficacy, showing activity at non-cytotoxic concentrations, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).
Molecular Interaction Studies
Another research effort explored the molecular interactions of antagonists with the CB1 cannabinoid receptor, contributing to the understanding of how these compounds bind to receptors. Such studies are crucial for drug discovery, providing a foundation for designing molecules with specific therapeutic targets (Shim et al., 2002).
Cancer Research
In the field of cancer research, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were documented. This highlights the broader application of such compounds in developing treatments for various conditions beyond their antimicrobial properties, potentially including cancer (Norman et al., 1996).
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in combating tuberculosis. This study illustrates the ongoing efforts to identify new therapeutic agents against resistant strains of tuberculosis (Jeankumar et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been shown to have anti-tubercular activity , suggesting they may affect pathways related to M. tuberculosis.
Result of Action
tuberculosis , suggesting they may have a bactericidal effect.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2.ClH/c1-24-10-8-12-16(11-24)28-20(23-18(26)14-7-9-21-25(14)2)17(12)19-22-13-5-3-4-6-15(13)27-19;/h3-7,9H,8,10-11H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGBDULLGBTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=NN5C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-Ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2718577.png)

![3-cyano-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2718580.png)






![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)

![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)
![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)
